(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate
Description
Properties
IUPAC Name |
methyl (3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11/h2-5,11,14-15H,6-7H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGCHMZBGHVZFB-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(CN1)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the pyridoindole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and various catalysts to promote the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
Neuroprotective Effects
Research indicates that (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate exhibits neuroprotective properties. Studies have shown that it can mitigate neuronal damage in models of neurodegenerative diseases such as Parkinson's and Alzheimer's by reducing oxidative stress and inflammation .
Antidepressant Properties
This compound has been investigated for its potential antidepressant effects. In animal models, it has demonstrated the ability to enhance serotonergic and dopaminergic neurotransmission, which is crucial for mood regulation .
Anticancer Activity
Emerging studies suggest that (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate may possess anticancer properties. It has shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Drug Development
The unique structural features of (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate make it a valuable scaffold for the development of new pharmacological agents. Its derivatives are being synthesized to enhance potency and selectivity against specific biological targets.
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical modifications allows researchers to explore a wide range of therapeutic applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated significant reduction in neuronal death in vitro models of oxidative stress. |
| Study B | Antidepressant Effects | Increased serotonin levels in animal models leading to improved mood behaviors. |
| Study C | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity. |
Mechanism of Action
The mechanism of action of (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications at the 1-Position
Methyl 1-Methyl-β-carboline-3-carboxylate (Compound 11)
- Structure : Features a methyl group at the 1-position.
- Synthesis : Prepared via oxidation of the tetrahydro precursor (compound 6) using potassium permanganate, yielding 71.3% .
- Properties: Higher melting point (>200°C) compared to non-methylated analogs, likely due to increased crystallinity.
- Activity: No explicit biological data reported, but 1-methylation is a common strategy to modulate pharmacokinetics .
(1R,3S)-Methyl 1-Octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
- Structure : Contains an octyl chain at the 1-position.
- Activity : Demonstrates antifungal activity against Candida glabrata by disrupting fungal cell membranes, attributed to the lipophilic octyl chain enhancing membrane interaction .
- Significance : Highlights the role of alkyl chain length in bioactivity; longer chains improve membrane permeability .
Methyl 1-Phenyl Derivatives (e.g., Compound 5b)
Modifications at the 2-Position
Acylated Derivatives (e.g., RSL3)
- Structure : 2-Chloroacetyl and 4-(methoxycarbonyl)phenyl groups.
- Activity : Inhibits GPX4 (glutathione peroxidase 4), inducing ferroptosis with IC₅₀ = 100 nM. The chloroacetyl group is critical for covalent binding to GPX4 .
- Structural Insight : Crystal structures reveal perpendicular orientation of substituents relative to the indole plane (dihedral angle ~82–86°), optimizing target engagement .
Ester vs. Carboxylic Acid Forms
Ethyl 2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate
- Structure : Ethyl ester instead of methyl.
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid (CAS 6052-68-2)
Stereochemical Variations
- (1R,3S)- vs. (1S,3S)-Diastereomers: Configurational differences at the 1- and 3-positions significantly impact biological activity.
- Crystal Structure Insights : Stereochemistry influences molecular packing and dihedral angles, as seen in derivatives with bromo-fluorophenyl or cyclopropyl groups .
Biological Activity
(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₃H₁₆N₂O₂
- Molecular Weight : 230.26 g/mol
- CAS Number : 16253-64-8
Synthesis
The synthesis of (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions utilizing various starting materials and reagents. The synthetic pathways often include cyclization reactions that yield the desired tetrahydro-pyridoindole structure.
Antifungal Activity
Recent studies have demonstrated that derivatives of pyridoindole compounds exhibit significant antifungal properties. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported for various derivatives:
Anti-inflammatory Effects
Research has indicated that (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate may possess anti-inflammatory properties. In vitro assays have evaluated its effects on cyclooxygenase (COX) enzymes:
- IC₅₀ Values :
Study on Antifungal Activity
In a study published in MDPI, several derivatives were synthesized and tested for antifungal activity. The results indicated that specific substitutions at the N2 position significantly enhanced antifungal efficacy. The compound with an octyl substitution displayed the highest activity among the tested derivatives .
Study on Anti-inflammatory Properties
A review highlighted the structure–activity relationships (SAR) of various pyridoindole derivatives. The study found that certain modifications led to enhanced inhibition of COX enzymes and reduced inflammatory markers in experimental models .
Q & A
Q. What are the common synthetic routes for (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate?
The compound is typically synthesized via Fischer indole cyclization or modifications of tetrahydro-β-carboline scaffolds. Key steps include:
- Esterification : Starting from the carboxylic acid derivative (CAS 6052-68-2), methyl esterification is achieved using methanol and acid catalysts like polyphosphoric acid under reflux (80°C, 72 hours) .
- Intermediate functionalization : For derivatives, reactions such as acylation (e.g., diketene addition) or alkylation are performed under controlled conditions (0°C to room temperature, inert atmosphere) .
- Example protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | Polyphosphoric acid, benzyl alcohol, 80°C, 72h | 90% | |
| Acylation | Diketene, triethylamine, acetone, 0°C → RT | 75–85% |
Q. How is the compound characterized for structural confirmation?
- X-ray crystallography : Resolves absolute stereochemistry and bond lengths (e.g., C9–C16: 1.520 Å, N1–C14: 1.362 Å) .
- NMR spectroscopy : Key signals include δ 3.60 ppm (COOCH₃) and δ 10.66 ppm (indole NH) in DMSO-d₆ .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 440.88 for RSL3 derivatives) confirm molecular weight .
Advanced Research Questions
Q. What strategies optimize enantiomeric purity during synthesis?
- Chiral resolution : Use of (S)-specific catalysts or chiral stationary phases in HPLC .
- Stereoselective synthesis : Asymmetric hydrogenation or enzymatic resolution to isolate the (S)-enantiomer .
- Critical factor : Reaction temperature and solvent polarity significantly impact diastereomer ratios .
Q. How does structural modification (e.g., RSL3 derivatives) enhance GPX4 inhibition?
- Key substituents : Introduction of a 2-chloroacetyl group and para-methoxycarbonylphenyl enhances binding to GPX4’s selenocysteine active site .
- SAR findings :
| Derivative | IC₅₀ (GPX4) | Notes |
|---|---|---|
| RSL3 | 100 nM | Dihedral angle (82.4°) between indole and phenyl groups critical for activity |
| 4a/4b (brominated) | >500 nM | Halogenation reduces potency due to steric hindrance |
Q. What in vitro/in vivo models validate ferroptosis induction?
- In vitro :
- Cell lines : HT-1080 (fibrosarcoma) or DU-145 (prostate cancer) treated with RSL3 (10–100 nM) .
- Assays : Lipid peroxidation (C11-BODIPY probe), GPX4 activity (NADPH consumption), and glutathione depletion .
- In vivo :
- Xenograft models : Nude mice implanted with GPX4-deficient tumors show regression upon RSL3 treatment (5 mg/kg, i.p.) .
Q. How do researchers address stability and solubility challenges?
- Salt formation : Dihydrochloride salts (CAS 2829282-30-4) improve aqueous solubility .
- Storage : Sealed containers under argon at -20°C prevent hydrolysis of the ester group .
- Formulation : Use of DMSO (≥125.4 mg/mL solubility) or PEG-based carriers for in vivo delivery .
Methodological Considerations
Q. What computational tools predict binding modes with GPX4?
- Docking software : AutoDock Vina or Schrödinger Suite to model interactions between the chloroacetyl group and GPX4’s catalytic site .
- MD simulations : AMBER or GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
Q. How are contradictions in biological activity data resolved?
- Case example : Discrepancies in IC₅₀ values for RSL3 analogs may arise from assay conditions (e.g., serum-free media vs. FBS-containing). Validate using orthogonal assays (e.g., western blot for GPX4 degradation) .
Natural Product Context
Q. Is the compound found in natural sources?
- Iris species : Identified as a minor alkaloid in I. germanica rhizomes, isolated via 95% ethanol extraction and chromatographic purification .
- Ecological role : Hypothesized to act as a phytochemical defense against pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
